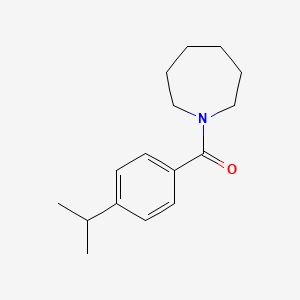
1-(4-isopropylbenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropylbenzoyl)azepane, also known as IPA, is a chemical compound that belongs to the class of benzoylazepanes. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In
Mechanism of Action
The mechanism of action of 1-(4-isopropylbenzoyl)azepane is not fully understood, but it has been proposed to act through multiple pathways. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis. 1-(4-isopropylbenzoyl)azepane has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-isopropylbenzoyl)azepane has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. 1-(4-isopropylbenzoyl)azepane has also been found to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. In addition, 1-(4-isopropylbenzoyl)azepane has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-isopropylbenzoyl)azepane is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer therapy. 1-(4-isopropylbenzoyl)azepane also exhibits good stability and solubility in various solvents, which facilitates its use in biochemical and pharmacological assays. However, the synthesis of 1-(4-isopropylbenzoyl)azepane can be challenging and requires specialized equipment and expertise. 1-(4-isopropylbenzoyl)azepane also has limited water solubility, which can limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for research on 1-(4-isopropylbenzoyl)azepane. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the elucidation of the mechanism of action of 1-(4-isopropylbenzoyl)azepane, which can provide insights into its potential therapeutic applications. Further studies are also needed to evaluate the safety and efficacy of 1-(4-isopropylbenzoyl)azepane in preclinical and clinical settings, and to explore its potential applications in other fields, such as material science and catalysis.
In conclusion, 1-(4-isopropylbenzoyl)azepane is a promising compound that has been extensively studied for its potential applications in medicinal chemistry and other fields. Its high potency and selectivity against cancer cells, as well as its neuroprotective properties, make it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and evaluate the safety and efficacy of 1-(4-isopropylbenzoyl)azepane in preclinical and clinical settings.
Synthesis Methods
The synthesis of 1-(4-isopropylbenzoyl)azepane can be achieved through various methods, including the reaction of 4-isopropylbenzoyl chloride with azepane in the presence of a base catalyst, or the reaction of 4-isopropylbenzoyl chloride with azepane followed by a reduction step. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
1-(4-isopropylbenzoyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-isopropylbenzoyl)azepane has also been found to possess neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
azepan-1-yl-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(2)14-7-9-15(10-8-14)16(18)17-11-5-3-4-6-12-17/h7-10,13H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQUCGROIUDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7247574 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)

![6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5721214.png)
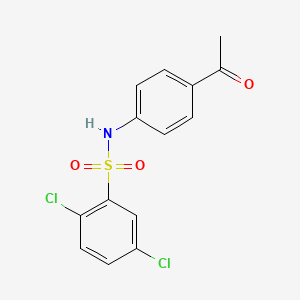

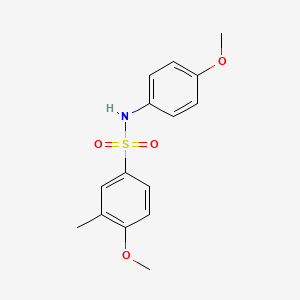
![3-(5-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5721254.png)
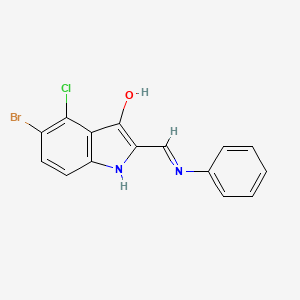
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
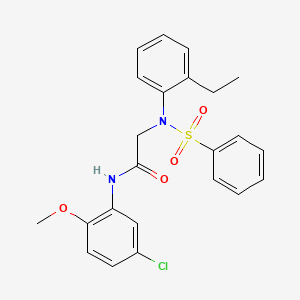
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)